molecular formula C17H18O3 B14395334 5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one CAS No. 90036-60-5

5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one

Cat. No.: B14395334
CAS No.: 90036-60-5
M. Wt: 270.32 g/mol
InChI Key: PJHJEVBIUZSMLO-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one is a complex organic compound with a unique structure that includes methoxy groups and a dihydro-phenalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Friedel-Crafts acylation followed by cyclization reactions. The reaction conditions often require the presence of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Indanone: Shares a similar core structure but lacks the methoxy groups.

    2,3-Dihydro-1H-inden-1-one: Another related compound with a similar backbone.

    4,7-Dimethylindan: Similar in structure but with different substituents.

Uniqueness

5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

90036-60-5

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

5,7-dimethoxy-3,3-dimethyl-2H-phenalen-1-one

InChI

InChI=1S/C17H18O3/c1-17(2)9-14(18)11-5-6-15(20-4)12-7-10(19-3)8-13(17)16(11)12/h5-8H,9H2,1-4H3

InChI Key

PJHJEVBIUZSMLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C3C1=CC(=CC3=C(C=C2)OC)OC)C

Origin of Product

United States

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